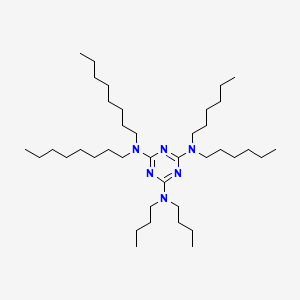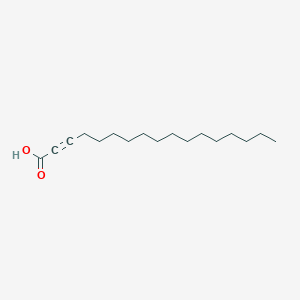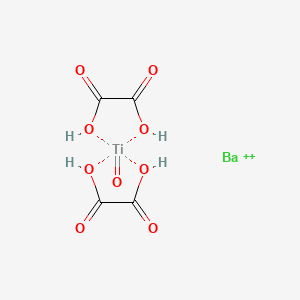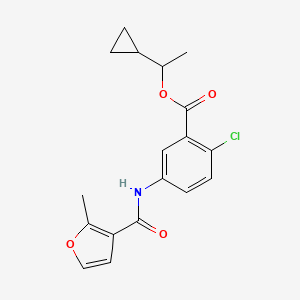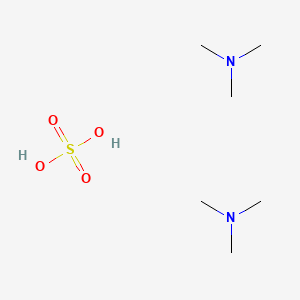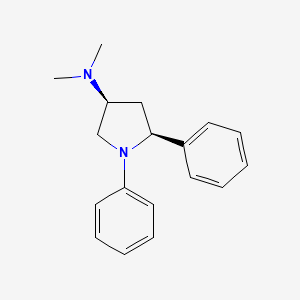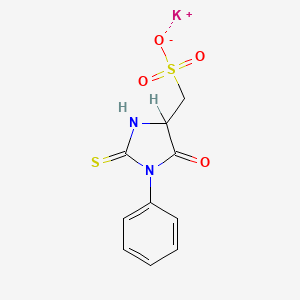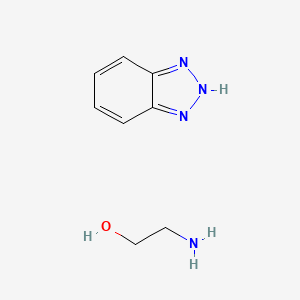
Einecs 282-802-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol, compound with 1H-benzotriazole, typically involves the reaction of 2-aminoethanol with 1H-benzotriazole under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol, compound with 1H-benzotriazole, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines .
Scientific Research Applications
2-aminoethanol, compound with 1H-benzotriazole, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of corrosion inhibitors and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2-aminoethanol, compound with 1H-benzotriazole, involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit corrosion processes. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-aminoethanol: A simpler compound without the benzotriazole moiety.
1H-benzotriazole: A compound that lacks the 2-aminoethanol component.
Ethanolamine: Another compound with similar properties but different applications.
Uniqueness
The uniqueness of 2-aminoethanol, compound with 1H-benzotriazole, lies in its combined properties of both 2-aminoethanol and 1H-benzotriazole. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
84434-04-8 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-aminoethanol;2H-benzotriazole |
InChI |
InChI=1S/C6H5N3.C2H7NO/c1-2-4-6-5(3-1)7-9-8-6;3-1-2-4/h1-4H,(H,7,8,9);4H,1-3H2 |
InChI Key |
HZLYYYOXWTVWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


